Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 8th position and an ethyl ester group at the 6th position of the pyridine ring adds to its unique chemical properties .
Scientific Research Applications
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting cellular function and viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in downstream effects on gene expression and cellular processes. Additionally, this compound can induce changes in the expression of genes involved in various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time when exposed to light or extreme temperatures . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many compounds . This interaction can affect metabolic flux and the levels of metabolites within cells. For example, this compound can influence the metabolism of drugs and endogenous compounds, leading to changes in their bioavailability and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, where it exerts its effects on cellular function . The distribution of this compound within tissues can also influence its overall activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . The localization of this compound can determine its specific effects on cellular processes and overall function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone, followed by esterification with ethyl chloroformate . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridine derivatives can be formed.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine ring.
Reduction Products: Dehalogenated imidazo[1,2-a]pyridine derivatives.
Mechanism of Action
The mechanism of action of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity . The compound can inhibit enzyme function by forming stable complexes with the enzyme’s active site, leading to a decrease in enzymatic activity .
Comparison with Similar Compounds
- Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 8-fluoroimidazo[1,2-a]pyridine-6-carboxylate
- Ethyl 8-iodoimidazo[1,2-a]pyridine-6-carboxylate
Comparison: Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogues . The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity .
Properties
IUPAC Name |
ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCJRWHNVNKULP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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